molecular formula C12H22O3 B14435136 12-Hydroxydodec-9-enoic acid CAS No. 79894-09-0

12-Hydroxydodec-9-enoic acid

Cat. No.: B14435136
CAS No.: 79894-09-0
M. Wt: 214.30 g/mol
InChI Key: AWMQDOYIFAMZEM-UHFFFAOYSA-N
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Description

12-Hydroxydodec-9-enoic acid is a hydroxy fatty acid with the molecular formula C12H22O3. It is characterized by the presence of a hydroxyl group (-OH) at the 12th carbon and a double bond between the 9th and 10th carbons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodec-9-enoic acid can be achieved through various methods. One common approach involves the partial ozonolysis of acetyl derivatives of alk-1-en-4-ynes, followed by cyclization . Another method includes the biotransformation of oleic acid using enzymes such as Baeyer-Villiger monooxygenases (BVMOs), which catalyze the oxidative cleavage of long-chain aliphatic ketones .

Industrial Production Methods: Industrial production of this compound often involves biocatalysis using whole-cell systems. For instance, the biotransformation of linoleic acid into hydroxy fatty acids and carboxylic acids using linoleate double bond hydratases has been explored . These methods are advantageous due to their specificity and efficiency in producing the desired hydroxy fatty acids.

Chemical Reactions Analysis

Types of Reactions: 12-Hydroxydodec-9-enoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the hydroxyl group and the double bond makes it a versatile compound for different chemical transformations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the double bond or the carbonyl group formed after oxidation.

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.

Major Products Formed: The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

12-Hydroxydodec-9-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its role in biological processes, including its involvement in the metabolism of fatty acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.

    Industry: It is used in the production of biodegradable polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of 12-Hydroxydodec-9-enoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites. These metabolites can then participate in signaling pathways, influencing various physiological processes .

Comparison with Similar Compounds

Uniqueness: 12-Hydroxydodec-9-enoic acid is unique due to its specific combination of a hydroxyl group and a double bond within a 12-carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

12-hydroxydodec-9-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h5,7,13H,1-4,6,8-11H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMQDOYIFAMZEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=CCCO)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705796
Record name 12-Hydroxydodec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79894-09-0
Record name 12-Hydroxydodec-9-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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